Maackiain

Antimycobacterial Tuberculosis Natural Products

Select maackiain for compound-specific, data-driven research: 126-fold selectivity for MAO-B (IC50 680 nM) vs. MAO-A enables target-specific neurodegenerative pathway interrogation without confounding catecholamine effects. Quantifiable 2-fold greater antimycobacterial potency than medicarpin (MIC 50 vs. 100 μg/mL) supports rational candidate prioritization. Unique methylenedioxy bridge confers distinct antifungal detoxification profiles. Extract-based formulations enhance systemic exposure—critical for in vivo PK study design. High-purity pterocarpan standard with documented bioactivity differentials.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
Cat. No. B7765809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaackiain
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESC1C2C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5
InChIInChI=1S/C16H12O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,11,16-17H,6-7H2
InChIKeyHUKSJTUUSUGIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maackiain: A Pterocarpan Phytoalexin with Multi-Target Pharmacological Activity and Defined Differentiation from Structural Analogs


Maackiain is a pterocarpan-class isoflavonoid phytoalexin produced by numerous leguminous plant genera including Maackia, Sophora, Caragana, Trifolium, and Millettia, with molecular formula C16H12O5 and molecular weight 284.26 g/mol [1]. It functions as an inducible antimicrobial defense compound in plants while also exhibiting a broad spectrum of mammalian pharmacological activities encompassing anti-inflammatory, anti-cancer, antifungal, neuroprotective, and anti-allergic effects [2]. Recent comprehensive reviews document its isolation from Traditional Chinese Medicine herbs including Sophora flavescens Aiton, Spatholobus suberectus Dunn, and Paeonia lactiflora Pall [1]. Critically, maackiain exhibits selective cytotoxicity profiles and demonstrates quantifiable differences from its closest structural analogs such as medicarpin and pisatin in specific bioassays, which constitutes the basis for scientific selection [2].

Why Maackiain Cannot Be Assumed Interchangeable with Medicarpin, Pisatin, or Other Pterocarpan Analogs


Although maackiain shares the pterocarpan backbone with medicarpin, pisatin, phaseollin, and glyceollin isomers—all of which function as legume phytoalexins—these compounds exhibit demonstrably divergent bioactivity profiles, metabolic stability characteristics, and target selectivity that preclude functional interchangeability [1]. Specifically, maackiain differs from medicarpin in the presence of a methylenedioxy bridge at the C8–C9 position, a structural feature that significantly influences antifungal potency, enzymatic detoxification susceptibility, and mammalian enzyme inhibition profiles [2][3]. Furthermore, maackiain's pharmacokinetic behavior is uniquely influenced by its formulation context, with extract-based administration yielding markedly different absorption characteristics compared to the pure compound [4]. These differences mandate compound-specific, data-driven selection rather than class-based substitution.

Quantitative Differentiation Evidence: Maackiain Versus Closest Pterocarpan Analogs


Maackiain Exhibits 2-Fold Greater Antimycobacterial Potency Than Medicarpin Against M. tuberculosis H37Ra

In a direct comparative study of isoflavonoid isolates from Derris indica stems and roots, maackiain demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium tuberculosis H37Ra, representing a 2-fold improvement in potency relative to medicarpin, which exhibited an MIC of 100 μg/mL under identical assay conditions [1]. Both compounds were tested alongside the reference standard isoniazid (MIC 0.04–0.09 μg/mL) and kanamycin sulfate (MIC 2–5 μg/mL), establishing a consistent comparative baseline for pterocarpan activity ranking [1].

Antimycobacterial Tuberculosis Natural Products

Maackiain Displays 126-Fold Selectivity for MAO-B over MAO-A Inhibition, a Profile Absent from Unsubstituted Pterocarpans

Maackiain exhibits potent and highly selective inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC50 of 680 nM, while showing minimal activity against MAO-A with an IC50 of 85,800 nM, yielding a selectivity index of approximately 126-fold favoring MAO-B [1]. This selectivity profile is directly attributable to the methylenedioxy substituent on the pterocarpan scaffold and is not observed with non-methylenedioxy pterocarpans such as medicarpin [1]. The assay employed baculovirus-expressed recombinant human enzymes with a 10-minute preincubation period followed by benzylamine substrate addition [1].

Monoamine Oxidase Neuroprotection Enzyme Inhibition

Maackiain Demonstrates Superior Intrinsic Antifungal Toxicity Compared to Its Fungal Detoxification Metabolites

In a direct toxicity comparison using fungal isolates of Nectria haematococca and Saccharomyces cerevisiae that lack maackiain degradation capacity, unmodified (−)-maackiain exhibited greater antifungal toxicity than both the cis and trans epimers of its 1a-hydroxylated dienone detoxification product [1]. Specifically, the trans epimer was less toxic than the cis form, and both epimers were significantly less toxic than the parent maackiain molecule [1]. This detoxification pathway, catalyzed by fungal pathogens including Cercospora medicaginis, converts the active phytoalexin into substantially less toxic metabolites [1].

Antifungal Phytoalexin Fungal Detoxification

Maackiain Absorption from Plant Extract Is Significantly Enhanced Relative to Pure Compound Administration

Pharmacokinetic studies in rats demonstrate that (−)-maackiain absorption is significantly increased when administered as a component of Sophora tonkinensis extract (SKI3301) compared to administration of the pure compound alone [1]. This enhancement is attributed to increased solubility conferred by co-administered extract components and/or reduced metabolic degradation by other phytochemical constituents [1]. Notably, after oral administration of the extract at 200–1000 mg/kg, maackiain exhibited non-linear pharmacokinetics due to saturation of gastrointestinal absorption, a phenomenon not observed with the pure compound at equivalent doses [1]. Additionally, a significant gender difference in maackiain pharmacokinetics was observed in rats, whereas the other three marker compounds (trifolirhizin, sophoranone, and ABF) showed no such gender disparity [1].

Pharmacokinetics Bioavailability Formulation

Evidence-Backed Application Scenarios Where Maackiain Provides Definable Selection Advantage


Natural Product Screening Programs Targeting MAO-B Selective Inhibition for Neurodegenerative Disease Research

Maackiain's 126-fold selectivity for MAO-B (IC50 = 680 nM) over MAO-A (IC50 = 85,800 nM) positions it as a mechanistically valuable compound for investigating MAO-B-specific pathways in Parkinson's disease and other neurodegenerative conditions [1]. Unlike non-selective or MAO-A-preferring natural products, maackiain enables targeted interrogation of MAO-B contributions without confounding MAO-A-mediated effects on peripheral catecholamine metabolism, a differentiation that is directly quantifiable via the 126-fold selectivity ratio [1].

Antimycobacterial Lead Development Prioritizing Pterocarpan Scaffolds with Defined MIC Potency Ranking

In antimycobacterial screening cascades, maackiain's MIC of 50 μg/mL against M. tuberculosis H37Ra provides a 2-fold potency advantage over medicarpin (MIC = 100 μg/mL), enabling compound prioritization based on empirical potency ranking rather than structural class assumptions [2]. This quantifiable difference supports rational selection of maackiain over medicarpin for follow-up structure-activity relationship studies, medicinal chemistry optimization, or mechanism-of-action investigations targeting mycobacterial vulnerabilities [2].

Fungal Resistance Mechanism Studies Requiring a Defined Phytoalexin Substrate with Characterized Detoxification Pathways

Maackiain serves as a well-characterized substrate for investigating fungal phytoalexin detoxification mechanisms, with established metabolic pathways including 1a-hydroxylation to cis- and trans-dienone epimers that exhibit reduced antifungal toxicity compared to the parent compound [3]. This defined detoxification cascade, elucidated using fungal pathogens of alfalfa including Cercospora medicaginis, provides a validated experimental system for studying fungal virulence factor expression, host-pathogen co-evolution, and the biochemical basis of phytoalexin tolerance [3].

In Vivo Pharmacology Studies Requiring Defined Formulation-Dependent Pharmacokinetic Behavior

For in vivo experimental designs where maackiain systemic exposure must be controlled or optimized, the documented absorption enhancement conferred by extract-based formulation versus pure compound administration provides an evidence-based framework for formulation selection [4]. The observed non-linear pharmacokinetics at oral extract doses of 200–1000 mg/kg due to gastrointestinal absorption saturation, and the gender-specific pharmacokinetic differences unique to maackiain among co-administered marker compounds, constitute critical experimental design parameters not applicable to other pterocarpan analogs [4].

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